An efficient synthesis of (±)-frondosin B using a Stille–Heck reaction sequence†

Organic & Biomolecular Chemistry Pub Date: 2010-02-01 DOI: 10.1039/B924542A

Abstract

A concise, convergent synthesis of (±)-frondosin B has been developed based on the application of a Stille–Heck reaction sequence of 2-chloro-5-methoxybenzo[b]furan-3-yl triflate and 2-(3-butenyl)-3-(trimethylstannyl)cyclohex-2-enone giving the racemic natural product in a 34% overall yield.

Graphical abstract: An efficient synthesis of (±)-frondosin B using a Stille–Heck reaction sequence
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